N-(3-chloro-4-methoxyphenyl)-2,2-dimethylpropanamide
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-2,2-dimethylpropanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro and methoxy substituent on the phenyl ring, and a dimethylpropanamide group
Mechanism of Action
Target of Action
It’s structurally similar to n’-(3-chloro-4-methoxy-phenyl)-n-(3,4,5-trimethoxyphenyl)-1,3,5-triazine-2,4-diamine, which targets the ephrin type-b receptor 4 . This receptor plays a crucial role in various biological processes, including cell migration, adhesion, and differentiation.
Mode of Action
Compounds with similar structures have been found to inhibit enzymes like monoamine oxidase . They act as competitive and reversible inhibitors, binding to the active site of the enzyme and preventing substrate interaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methoxyphenyl)-2,2-dimethylpropanamide can be achieved through several methods. One common approach involves the reaction of 3-chloro-4-methoxyaniline with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: N-(3-chloro-4-methoxyphenyl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or water, and catalysts like palladium.
Oxidation: Potassium permanganate, solvents like acetone or water.
Reduction: Lithium aluminum hydride, solvents like ether or tetrahydrofuran.
Major Products:
Substitution: Products include substituted amides or thiol derivatives.
Oxidation: Products include hydroxyl derivatives.
Reduction: Products include amines.
Scientific Research Applications
Chemistry: N-(3-chloro-4-methoxyphenyl)-2,2-dimethylpropanamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties .
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, it is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals .
Comparison with Similar Compounds
- 2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide
- N-(3-chloro-4-methoxyphenyl)-2-(3-methoxyphenoxy)acetamide
- N’-(3-chloro-4-methoxy-phenyl)-N-(3,4,5-trimethoxyphenyl)-1,3,5-triazine-2,4-diamine
Uniqueness: N-(3-chloro-4-methoxyphenyl)-2,2-dimethylpropanamide is unique due to its specific structural features, such as the combination of chloro, methoxy, and dimethylpropanamide groups.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-12(2,3)11(15)14-8-5-6-10(16-4)9(13)7-8/h5-7H,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEUNHDXAPDYBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC(=C(C=C1)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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